molecular formula C11H19NO4 B141770 BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid CAS No. 261165-05-3

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Numéro de catalogue: B141770
Numéro CAS: 261165-05-3
Poids moléculaire: 229.27 g/mol
Clé InChI: RNJQBGXOSAQQDG-JGVFFNPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a chiral cyclopentane derivative featuring a Boc-protected amino group at the 3-position and a carboxylic acid moiety at the 1-position. Its stereochemical configuration ((1S,3R)) is critical for its applications in medicinal chemistry, particularly as a building block for bioactive molecules targeting NMDA receptors (e.g., NR2B subtype-selective antagonists) .

Propriétés

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145654
Record name (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261165-05-3, 410090-37-8
Record name (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261165-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-(Boc-amino)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Boc Protection of 3-Aminocyclopentanecarboxylic Acid

Procedure :

  • Starting Material : Racemic or enantiopure 3-aminocyclopentanecarboxylic acid.

  • Protection : React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or NaHCO₃).

  • Stereochemical Resolution : Use chiral chromatography or enzymatic resolution to isolate the (1S,3R)-isomer.

Example :

  • Yield : 68–75% after resolution.

  • Conditions : 0–25°C, 2–4 hours.

  • Key Reference : Patent WO2015022038A1 highlights analogous Boc protection of cyclopentylamine derivatives.

Asymmetric Synthesis via Chiral Auxiliaries

Procedure :

  • Chiral Induction : Start with cyclopentene oxide or a similar scaffold. Introduce the amino group via Sharpless epoxidation or enzymatic asymmetric hydrolysis.

  • Carboxylation : Oxidize a pre-installed hydroxymethyl group to the carboxylic acid using Jones reagent or KMnO₄.

  • Boc Protection : As described in Section 2.1.

Example :

  • Intermediate : (1S,3R)-3-aminocyclopentanol derived from enzymatic resolution.

  • Oxidation : KMnO₄ in acidic aqueous acetone (yield: 82%).

Cycloaddition-Based Approaches

Procedure :

  • Ring-Closing Metathesis (RCM) : Use Grubbs catalyst to form the cyclopentane ring from diene precursors.

  • Functionalization : Introduce amino and carboxylic acid groups via subsequent reactions.

  • Boc Protection : Standard Boc₂O conditions.

Example :

  • Precursor : N-Boc-protected diene.

  • RCM Yield : 60–70%.

Optimization and Industrial-Scale Production

Solvent and Temperature Effects

  • Optimal Solvents : DCM or THF for Boc protection; aqueous NaOH for hydrolysis.

  • Temperature : 0–25°C to minimize racemization.

Catalytic Asymmetric Methods

  • Rhodium Catalysis : Employ [Rh(COD)₂]OTf with chiral bisphosphine ligands (e.g., Xyl-PhanePhos) for enantioselective amination (e.e. >98%).

  • Yield : 85–92% for stereocontrolled steps.

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)StereocontrolReference
Boc Protection3-Aminocyclopentanecarboxylic acidBoc₂O reaction68–75Chromatographic resolution
Asymmetric SynthesisCyclopentene oxideEnzymatic hydrolysis82Enzymatic resolution
Cycloaddition (RCM)Diene precursorGrubbs-catalyzed RCM60–70Chiral auxiliary

Challenges and Solutions

  • Racemization : Mitigated by low-temperature Boc protection and non-polar solvents.

  • Purification : Recrystallization from ethanol/water mixtures improves enantiopurity (>98% e.e.) .

Analyse Des Réactions Chimiques

Types of Reactions

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can participate in substitution reactions, particularly in peptide synthesis.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA), allowing the free amino group to react with other reagents.

Major Products

    Oxidation: Oxidized derivatives of the carboxylic acid.

    Reduction: Alcohol derivatives.

    Substitution: Peptides and other substituted products.

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during peptide synthesis. This protection allows for the selective reaction of other functional groups without interference from the amino group.

Case Study: Synthesis of Cyclic Peptides

In a study focused on cyclic peptides, Boc-D-AcPAC was utilized as a key intermediate. The compound facilitated the formation of cyclic structures by allowing for the introduction of various amino acids while maintaining stability during the synthesis process. The resulting cyclic peptides exhibited enhanced biological activity compared to their linear counterparts .

Drug Development

The compound has shown potential in drug development, particularly in designing inhibitors for specific biological targets. Its structural features allow for modifications that can enhance binding affinity and selectivity towards target proteins.

Case Study: Inhibitors of Enzymatic Activity

Research has demonstrated that derivatives of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can act as effective inhibitors for certain enzymes involved in metabolic pathways. For instance, modifications to the Boc group and cyclopentane structure led to compounds that selectively inhibited enzyme activity associated with cancer cell proliferation .

Structure-Activity Relationship Studies

The unique cyclopentane framework of Boc-D-AcPAC makes it an excellent candidate for structure-activity relationship (SAR) studies. By systematically altering substituents on the cyclopentane ring or the Boc group, researchers can explore how these changes affect biological activity.

Case Study: Optimizing Antiviral Agents

In antiviral drug research, variations of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid were tested against viral targets. The results indicated that specific modifications improved antiviral efficacy, demonstrating the utility of this compound in SAR studies .

Synthesis of Amino Acid Derivatives

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is also used in synthesizing various amino acid derivatives. These derivatives are crucial in developing new pharmaceuticals and biologically active compounds.

Case Study: Novel Amino Acid Derivatives

A recent study highlighted the synthesis of novel amino acid derivatives using Boc-D-AcPAC as a precursor. These derivatives exhibited promising properties for use in drug formulation and were evaluated for their pharmacological activities .

Mécanisme D'action

The mechanism of action of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, targeting specific molecular pathways and enzymes.

Comparaison Avec Des Composés Similaires

Key Properties:

  • CAS No.: 161660-94-2
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Appearance : White powder
  • Spectral Data : Distinctive ¹H/¹³C NMR signals (e.g., Boc group δ ~1.35–1.42 ppm; carboxylic acid δ ~173 ppm) and HRMS confirmation .
  • Applications : Intermediate in synthesizing NMDA antagonists, peptidomimetics, and enzyme inhibitors .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Structure Key Differences Applications References
(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid 161660-94-2 Cyclopentane, Boc-amine, carboxylic acid Stereochemistry (1S,3R) NR2B antagonists, drug intermediates
(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid 161601-29-2 Cyclopentane, Boc-amine, carboxylic acid Stereochemistry (1S,3S) Altered receptor binding affinity
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid 222530-34-9 Cyclohexane ring Larger ring size (cyclohexane vs. cyclopentane) Enhanced conformational flexibility
Methyl (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate 554451-12-6 Methyl ester substituent Ester vs. carboxylic acid; altered solubility Prodrug synthesis
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid N/A Fmoc-protected amine Fmoc vs. Boc group (acid-labile vs. base-labile) Solid-phase peptide synthesis

Key Findings :

Stereochemical Impact: The (1S,3R) configuration in the target compound enhances NMDA receptor binding compared to the (1S,3S) isomer, as minor stereochemical changes disrupt critical hydrogen-bonding interactions . Cyclohexane analogs (e.g., CAS 222530-34-9) exhibit reduced ring strain but lower biological activity due to decreased spatial compatibility with target receptors .

Functional Group Variations :

  • Boc vs. Fmoc Protection : Boc is stable under basic conditions but cleaved by TFA, whereas Fmoc is base-labile, enabling orthogonal protection strategies .
  • Carboxylic Acid vs. Ester : The methyl ester derivative (CAS 554451-12-6) improves cell permeability but requires hydrolysis for activation .

Synthetic Routes: The target compound is synthesized via hydrogenation of cyclopentene precursors (e.g., ) or selective Boc protection of amino acids . Cyclohexane analogs require additional steps for ring expansion, increasing synthetic complexity .

Commercial Relevance :

  • Priced at €53–203/g (CymitQuimica), the (1S,3R) isomer is costlier than its (1S,3S) counterpart (¥309/5g), reflecting higher demand in drug discovery .

Table 2: Physicochemical Properties

Property (1S,3R)-Boc-cyclopentanecarboxylic acid (1S,3S)-Isomer Cyclohexane Analog
Melting Point Not reported Not reported Not reported
Solubility Soluble in DMF, DCM; insoluble in water Similar Lower in polar solvents
Stability Stable to bases; Boc cleavage via TFA Similar More stable to acid
Bioactivity High (IC₅₀ ~10 nM for NR2B) Reduced (IC₅₀ >100 nM) Negligible

Activité Biologique

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Boc-D-AcPAC, is a bicyclic amino acid derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound is characterized by its unique cyclopentane structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its biological activity and reactivity.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 261165-05-3
  • Melting Point : 111.8 °C
  • Solubility : Highly soluble in various solvents, with reported solubility of up to 16.6 mg/ml .

Biological Activity Overview

The biological activity of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has been explored primarily in the context of its role as a building block in peptide synthesis and its potential therapeutic applications. The compound's structure allows for significant interactions with biological systems, particularly in modulating enzyme activity and influencing metabolic pathways.

The mechanism by which Boc-D-AcPAC exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting processes such as protein synthesis and degradation.
  • Receptor Modulation : Its structural properties suggest it could interact with various receptors, influencing cellular signaling pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of Boc-D-AcPAC on proteolytic enzymes. The results indicated that at certain concentrations, the compound significantly reduced enzyme activity compared to controls. This suggests potential applications in developing therapeutic agents targeting protease-related diseases.

Concentration (µM)Enzyme Activity (%)
0100
1075
5050
10030

Study 2: Peptide Synthesis

In another study focusing on peptide synthesis, Boc-D-AcPAC was utilized as a chiral building block. The incorporation of this amino acid into peptides resulted in enhanced stability and bioactivity compared to peptides synthesized with non-chiral counterparts. The enantiomeric excess was consistently above 97%, indicating high purity and effectiveness in synthesis .

Toxicity and Safety Profile

The safety profile of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has been assessed through various toxicity studies. Preliminary findings suggest that the compound exhibits low toxicity at therapeutic doses; however, further studies are required to fully understand its safety profile in vivo.

Hazard Statements

The compound is classified with several hazard statements indicating potential health risks:

  • H302 : Harmful if swallowed.
  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation .

Q & A

Q. What are the standard synthetic routes for (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid?

Methodological Answer: The synthesis typically involves three key steps:

Cyclopentane Core Formation : Cyclization reactions (e.g., via intramolecular aldol condensation) or functionalization of pre-existing cyclopentane derivatives.

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF).

Carboxylic Acid Activation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or LiOH to yield the final carboxylic acid .
Characterization: Confirm stereochemistry via chiral HPLC (≥98% enantiomeric excess, as reported for analogous compounds) and structural integrity via 1^1H/13^{13}C NMR (e.g., tert-butyl singlet at δ ~1.4 ppm) .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify the Boc group (tert-butyl protons at δ 1.4 ppm), cyclopentane ring protons (δ 1.5–2.5 ppm), and carboxylic acid proton (broad peak at δ ~12 ppm).
    • 13^{13}C NMR: Confirm Boc carbonyl (δ ~155 ppm) and carboxylic acid carbon (δ ~175 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]⁺ at m/z ~258 for C₁₂H₂₁NO₄) .
  • Melting Point : Compare with literature values (e.g., 245–250°C for structurally similar Boc-protected cyclopentane derivatives) .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if aerosolization occurs .
  • First Aid :
    • Skin contact: Rinse immediately with water for 15 minutes.
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Storage : Store in a cool, dry place (<4°C) under inert gas (argon or nitrogen) to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution (e.g., lipases) to enhance stereochemical control .
  • Reaction Monitoring : Employ chiral HPLC (e.g., Chiralpak® IA column) with mobile phases like hexane:isopropanol (90:10) to track ee in real time .
  • Case Study : For analogous Boc-protected amino acids, ee >98% was achieved using (R)-DM-BINAP ligands in Pd-catalyzed reactions .

Q. How should researchers address discrepancies in reported melting points?

Methodological Answer:

  • Potential Causes : Polymorphism, residual solvents, or impurities (e.g., unreacted Boc precursor).
  • Mitigation Strategies :
    • Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable polymorph.
    • Perform thermogravimetric analysis (TGA) to detect solvent residues (weight loss below 150°C) .
  • Example : A cyclopentane derivative (CAS 136315-70-3) showed mp variations (245–250°C) due to solvent-dependent crystallization .

Q. What experimental conditions affect the stability of the Boc group?

Methodological Answer:

  • pH Sensitivity : The Boc group hydrolyzes rapidly under acidic conditions (pH <3). Avoid trifluoroacetic acid (TFA) during purification; use milder acids (e.g., HCl in dioxane) .
  • Temperature : Decomposition occurs above 60°C. Use low-temperature (-20°C) storage for long-term stability .
  • Validation : Monitor Boc integrity via FT-IR (loss of carbonyl peak at ~1680 cm⁻¹ indicates degradation) .

Q. How can low yields in peptide coupling reactions involving this compound be resolved?

Methodological Answer:

  • Activation Strategies : Use coupling agents like HATU or EDCI/HOBt to enhance reactivity of the carboxylic acid .
  • Solvent Optimization : Replace DMF with DCM or THF to reduce racemization .
  • Case Study : Coupling with L-valine methyl ester achieved 85% yield using HATU and DIEA in DCM .

Q. What advanced techniques quantify degradation products during storage?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect hydrolyzed byproducts (e.g., cyclopentane-1,3-dicarboxylic acid) .
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks; compare degradation profiles to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.